molecular formula C11H10N4O2S B5754150 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone

1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone

Cat. No. B5754150
M. Wt: 262.29 g/mol
InChI Key: HNAAYJLGUIRGGK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone is a chemical compound that has been researched for its potential applications in scientific research. It is a hydrazone derivative of 1-(4-nitro-2-thienyl)ethanone and 2-pyridinecarboxaldehyde. This compound has been studied for its potential as a chelating agent, as well as for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone is not fully understood. However, it is believed that the compound may inhibit the growth of cancer cells by interfering with the cell cycle or by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone are not well characterized. However, it has been shown to have cytotoxic effects on cancer cells, which could make it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone in lab experiments is its potential as a chelating agent. This could make it useful in the study of metal ions in biological systems. However, one limitation is that the mechanism of action of the compound is not well understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone. One direction could be to further investigate its chelating properties and its potential applications in the study of metal ions in biological systems. Another direction could be to investigate its potential as an anticancer drug and to further elucidate its mechanism of action. Additionally, research could be conducted to investigate the potential side effects and toxicity of the compound.

Synthesis Methods

The synthesis of 1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone involves the reaction of 1-(4-nitro-2-thienyl)ethanone with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

1-(4-nitro-2-thienyl)ethanone 2-pyridinylhydrazone has been studied for its potential applications in scientific research. It has been shown to have chelating properties, which could make it useful in the study of metal ions in biological systems. Additionally, it has been shown to inhibit the growth of cancer cells, which could make it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-8(10-6-9(7-18-10)15(16)17)13-14-11-4-2-3-5-12-11/h2-7H,1H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAAYJLGUIRGGK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=N1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=N1)/C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine

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